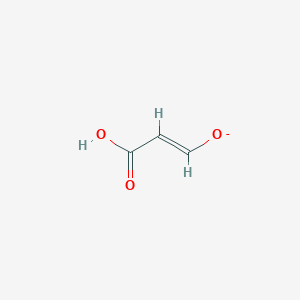

3-Hydroxypropenoate(1-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H3O3- |

|---|---|

Molecular Weight |

87.05 g/mol |

IUPAC Name |

(E)-3-hydroxy-3-oxoprop-1-en-1-olate |

InChI |

InChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)/p-1/b2-1+ |

InChI Key |

ZJKIBABOSPFBNO-OWOJBTEDSA-M |

Isomeric SMILES |

C(=C/[O-])\C(=O)O |

Canonical SMILES |

C(=C[O-])C(=O)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3 Hydroxypropenoate 1 and Chemically Modified Derivatives

Classical and Foundational Synthetic Routes to 3-Hydroxypropenoate(1-)

Classical organic synthesis provides fundamental methods for constructing the carbon backbone of molecules like 3-hydroxypropenoate(1-). These routes often involve the manipulation of readily available starting materials through well-established reaction mechanisms.

Condensation Reactions in 3-Hydroxypropenoate(1-) Framework Construction

Condensation reactions, which form carbon-carbon bonds, are a cornerstone for building the three-carbon chain of the 3-hydroxypropenoate (B1209275) skeleton. A key related reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. dss.go.th While direct synthesis of 3-hydroxypropenoic acid via this method is not common, the principles are applied in the synthesis of related structures. For instance, the reaction of aldehydes with thiobarbituric acid, an active methylene compound, proceeds via a Knoevenagel-type condensation to form adducts. dss.go.th

A classical and widely used precursor for generating the core structure of 3-hydroxypropenoate is malonaldehyde, which exists in equilibrium with its enol form, 3-hydroxypropenal. Malonaldehyde itself can be synthesized in situ through the acidic hydrolysis of its commercially available acetal, 1,1,3,3-tetramethoxypropane. wikipedia.orgtandfonline.com This hydrolysis represents a deprotection step to release the reactive dicarbonyl compound. The sodium salt of the enolate can be isolated from this reaction. wikipedia.orgtandfonline.com

Another relevant classical approach involves the reaction of mucobromic acid with sodium nitrite, which, through a series of transformations, yields the sodium salt of nitromalonaldehyde. orgsyn.org This nitro-substituted derivative contains the core malonaldehyde framework.

Modern and Emerging Synthetic Strategies for 3-Hydroxypropenoate(1-)

Contemporary synthetic chemistry has seen a surge in the development of highly selective and sustainable methods. Organocatalysis, biocatalysis, and chemoenzymatic strategies are at the forefront of producing valuable platform chemicals like 3-hydroxypropionic acid, the saturated analogue of 3-hydroxypropenoic acid, which is often the primary target in industrial biotechnology. nih.govresearchgate.net

Organocatalytic Approaches to 3-Hydroxypropenoate(1-) Synthesis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. nih.gov While direct organocatalytic synthesis of 3-hydroxypropenoate is not extensively documented, the synthesis of structurally related chiral hydroxy acids has been achieved. For example, an efficient organocatalytic route to α-acyloxy-3-arylpropionic thioesters has been developed, which can be converted into optically active aryllactic acid derivatives. researchgate.net This demonstrates the potential of organocatalysis to construct chiral hydroxy acid frameworks. Furthermore, organocatalytic asymmetric cascade reactions have been employed to create complex chiral molecules, such as spiro[pyrrolidin-3,2'-oxindoles], from simple starting materials, showcasing the power of this approach in building stereochemically rich structures. rsc.org

Biocatalytic Synthesis Routes Involving 3-Hydroxypropenoate(1-) Precursors

Biocatalysis, using whole microbial cells or isolated enzymes, has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing 3-hydroxypropionic acid (3-HP), a key precursor that can be chemically converted to derivatives like 3-hydroxypropenoate. nih.gov Genetically engineered microorganisms are designed to convert renewable feedstocks into 3-HP with high efficiency.

Several metabolic pathways have been engineered in hosts like Escherichia coli and Saccharomyces cerevisiae:

From Glycerol (B35011): A common route involves the conversion of glycerol to 3-hydroxypropanal (B37111) (3-HPA) by a glycerol dehydratase, followed by oxidation to 3-HP by an aldehyde dehydrogenase. frontiersin.org Engineered Bacillus subtilis has been optimized to produce up to 22.9 g/L of 3-HP from glycerol. nih.gov

From Ethanol (B145695) and CO2: In metabolically engineered E. coli, ethanol can be converted via a malonyl-CoA pathway to produce 3-HP. nih.gov One study achieved a titer of 13.17 g/L using a whole-cell biocatalysis system. nih.gov

From Acetic Acid and CO2: Acetic acid derived from syngas can be used as a feedstock. nih.gov Engineered E. coli carrying a heterogeneous malonyl-CoA pathway have produced 15.8 g/L of 3-HP from acetic acid. nih.gov The key enzyme in this pathway is often malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus, which reduces malonyl-CoA to 3-HP. frontiersin.org

The table below summarizes key findings in the biocatalytic production of 3-HP.

Table 1: Selected Research on Biocatalytic Production of 3-Hydroxypropionic Acid (3-HP)

| Host Organism | Feedstock | Key Enzyme(s) / Pathway | Titer Achieved | Yield | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Ethanol | Malonyl-CoA pathway | 13.17 g/L | 0.57 g/g | nih.gov |

| Escherichia coli | Acetic Acid, CO2 | Malonyl-CoA reductase (MCR), Acetyl-CoA carboxylase (Acc) | 15.8 g/L | 0.71 g/g | nih.gov |

| Vibrio natriegens | Acetic Acid | Malonyl-CoA reductase (MCR), Acetyl-CoA carboxylase (Acc) | 3.78 g/L | 0.25 g/g | acs.org |

| Bacillus subtilis | Glycerol | Glycerol dehydratase, Aldehyde dehydrogenase | 22.9 g/L | N/A | nih.gov |

| Saccharomyces cerevisiae | Glucose | Malonyl-CoA pathway | 18.1 g/L | N/A | rsc.org |

Chemoenzymatic Methodologies for 3-Hydroxypropenoate(1-) Production

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and novel reaction cascades. This approach is particularly useful for producing polymers and precursors of 3-hydroxypropionate (B73278).

A notable example involves the biocatalytic production of 3-HP precursors from cellulose-derived feedstocks. Baeyer-Villiger monooxygenases (BVMOs) have been used to oxidize alkyl levulinates (derived from pulp) into 3-acetoxypropionates. nih.gov These esters are direct chemical precursors to 3-HP. In one study, a BVMO from Acinetobacter radioresistens achieved 85% conversion of butyl levulinate in 9 hours using an E. coli whole-cell system. nih.gov

Another significant application is the synthesis of poly(3-hydroxypropionate) (P3HP) and related polyhydroxyalkanoates (PHAs). A chemoenzymatic method has been reported for synthesizing P3HP starting from ethylene (B1197577) oxide and carbon monoxide. atlantis-press.com In this process, the chemical carbonylation of ethylene oxide produces β-propiolactone, which is then polymerized enzymatically. atlantis-press.comresearchgate.net Other chemoenzymatic systems use immobilized enzymes, like Novozyme 435, for the polymerization of 3-hydroxypropionate esters. researchgate.net Furthermore, complex copolymers such as P(3HB-co-3-hydroxypropionate) have been synthesized using a two-phase reaction system where chemical precursors are enzymatically converted and polymerized. nih.govresearchmap.jp

Table 2: Chemoenzymatic Synthesis of 3-Hydroxypropionate Derivatives

| Starting Material(s) | Key Enzyme / Chemical Step | Product | Key Finding | Reference |

|---|---|---|---|---|

| Butyl Levulinate | Baeyer-Villiger Monooxygenase (BVMO) | 3-Acetoxypropionate | 85% conversion in 9 hours using whole-cell biocatalyst. | nih.gov |

| Ethylene Oxide, Carbon Monoxide | Chemical Carbonylation, Enzymatic Polymerization | Poly(3-hydroxypropionate) | A new method combining chemical synthesis of the monomer with enzymatic polymerization. | atlantis-press.com |

| Acetyl Thioester, 3-Hydroxybutyrate (B1226725) | Propionyl-CoA Transferase, PHA Synthase | P(3HB-co-3-hydroxypropionate) | Successful synthesis of a copolymer via an improved two-phase reaction system. | nih.gov |

Stereoselective Synthesis of 3-Hydroxypropenoate(1-) Analogs and Derivatives

Stereoselective synthesis is paramount for creating chiral molecules with specific biological or chemical properties. For analogs of 3-hydroxypropenoate(1-), controlling the stereochemistry at the double bond (E/Z isomerism) and at any newly formed chiral centers is a key objective.

One significant advancement is the use of 3-hydroxyacrylates as nucleophiles in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA). This method has been successfully employed to create acyclic, all-carbon, aryl-substituted quaternary stereocenters. researchgate.net In these reactions, a 2-aryl-3-hydroxyacrylate reacts with an allylic substrate in the presence of a palladium catalyst and a chiral ligand, such as the (R,R)-DACH-naphthyl Trost ligand. This approach yields enantioenriched α-aryl quaternary carbonyl compounds with good to excellent yields (75-99%) and high enantioselectivities (up to 94% ee). researchgate.net

Catalytic methods have also been developed for the selective synthesis of 3-hydroxyacrylate precursors. Iron(II) PNP pincer complexes have proven to be effective catalysts for the coupling of aromatic aldehydes with ethyl diazoacetate (EDA). acs.org This reaction selectively produces 3-hydroxy-2-arylacrylic acid ethyl esters over other potential products like β-ketoesters. The reaction proceeds at room temperature and provides good yields for a variety of substituted aromatic aldehydes. acs.org

Another strategy focuses on controlling the geometry of the double bond. A stereoselective synthesis of carbonates derived from 3-hydroxy-2-aryl acrylates has been reported, which can form either the Z- or E-stereoisomer with very high selectivity. wisconsin.edu Furthermore, chemoenzymatic strategies offer a powerful approach. For instance, lipase-catalyzed kinetic resolution of racemic ethyl 3-aryl-3-hydroxypropanoates (the saturated analogs) is a well-established method to obtain enantiomerically pure building blocks, which can then be further modified. researchgate.net

| Entry | Aryl Group (Ar) | Ligand | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | (R,R)-DACH-naphthyl | 95 | 94 | researchgate.net |

| 2 | 4-Methoxyphenyl | (R,R)-DACH-naphthyl | 99 | 92 | researchgate.net |

| 3 | 4-Chlorophenyl | (R,R)-DACH-naphthyl | 85 | 93 | researchgate.net |

| 4 | 2-Naphthyl | (R,R)-DACH-naphthyl | 75 | 88 | researchgate.net |

Strategic Derivatization of 3-Hydroxypropenoate(1-) for Research Purposes

The unique structure of 3-hydroxypropenoate(1-), featuring a carboxyl group, a carbon-carbon double bond, and a hydroxyl group, offers multiple sites for strategic derivatization. These modifications are essential for creating diverse molecular libraries for research, such as in the development of pharmaceutical intermediates or functional polymers.

Esterification: The carboxyl group of 3-hydroxypropenoic acid can be readily converted into an ester through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid. geeksforgeeks.org This method is used to synthesize simple alkyl esters, such as ethyl or methyl 3-hydroxypropenoate. For example, the synthesis of propyl 3-hydroxypropanoate, a saturated analog, is achieved by the esterification of 3-hydroxypropanoic acid with propanol.

Amidation: The direct formation of an amide from a carboxylic acid and an amine is a fundamental transformation. Modern catalytic methods have been developed to facilitate this reaction under mild conditions while avoiding poor atom economy. Reagents such as tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃] have been shown to be effective for the direct amidation of a wide variety of carboxylic acids and amines with minimal racemization for chiral substrates. organic-chemistry.org Another practical approach involves the use of NaOtBu as a mediator for the direct amidation of unactivated esters under solvent-free conditions. rsc.org These methods provide strategic pathways to synthesize amide derivatives of 3-hydroxypropenoate for various research applications. mdpi.com

The carbon-carbon double bond in the 3-hydroxypropenoate backbone is a key site for introducing molecular complexity. As part of an α,β-unsaturated system, the double bond is activated towards nucleophilic attack.

Michael Addition: The conjugated system is susceptible to Michael addition reactions, where nucleophiles add to the β-carbon. This is a classic method for forming new carbon-carbon or carbon-heteroatom bonds. For instance, derivatives like ethyl 2-formamido-3-hydroxyacrylate are known to undergo Michael additions.

Allylic Alkylation: The enol or enolate form of 3-hydroxyacrylate esters can act as a soft nucleophile. As previously mentioned, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) utilizes 2-aryl-3-hydroxyacrylates as nucleophiles to attack allylic carbonates, functionalizing the α-position of the acrylate (B77674). researchgate.net This reaction is a powerful tool for constructing all-carbon quaternary stereocenters. researchgate.net

The reactivity of the double bond is influenced by substituents. In ethyl 2-chloro-3-hydroxyacrylate, the electron-withdrawing effect of the chlorine atom increases the electrophilicity of the double bond, making it more susceptible to nucleophilic attack compared to unsubstituted acrylates. smolecule.com

The hydroxyl group of 3-hydroxypropenoate and its esters is a versatile handle for further functionalization, allowing for a range of chemical transformations.

Oxidation: The secondary hydroxyl group can be oxidized to a carbonyl group. This transformation can be achieved using common oxidizing agents. For example, the hydroxyl group in ethyl 2-chloro-3-hydroxyacrylate can be oxidized to yield a 2-chloro-3-oxo-propanoate derivative. smolecule.com Similarly, the hydroxyl group in the saturated analog, propyl 3-hydroxypropanoate, can be oxidized to form propyl 3-oxopropanoate (B1240783).

Substitution: The hydroxyl group, particularly in its enolate form, can be displaced by other functional groups. A notable example is the reaction of sodium 3-hydroxyacrylate ethyl ester with amine salts (e.g., dimethylamine (B145610) HCl, n-butylamine) to produce the corresponding 3-aminoacrylic acid esters. google.com This reaction, which proceeds readily in an aqueous medium at temperatures between 20-30°C, effectively converts the hydroxyl group into a secondary or tertiary amine. google.com

Protection/Esterification: The hydroxyl group can be acylated to form an ester, a common strategy for protection or modification of its properties. For instance, the hydroxyl group of methyl 2-(furan-3-yl(hydroxy)methyl)acrylate can be acetylated using acetic anhydride (B1165640) to yield the corresponding acetoxy derivative. acs.org This reaction is fundamental for multi-step synthetic sequences where the reactivity of the hydroxyl group needs to be temporarily masked.

| Starting Material | Reagent(s) | Transformation | Product | Reference |

| Ethyl 2-chloro-3-hydroxyacrylate | Oxidizing agent (e.g., KMnO₄) | Oxidation of -OH | Ethyl 2-chloro-3-oxopropanoate | smolecule.com |

| Sodium 3-hydroxyacrylate, ethyl ester | n-Butylamine, HCl, H₂O | Substitution of -OH with -NHR | Ethyl 3-(n-butylamino)acrylate | google.com |

| Methyl 2-(furan-3-yl(hydroxy)methyl)acrylate | Acetic Anhydride, Pyridine | Acetylation of -OH | Methyl 2-(acetoxy(furan-3-yl)methyl)acrylate | acs.org |

Detailed Mechanistic Investigations of 3 Hydroxypropenoate 1 Chemical Reactivity

Reaction Mechanisms Involving the Carboxyl Group of 3-Hydroxypropenoate(1-)

The carboxylate group of 3-hydroxypropenoate(1-) is a versatile functional group that can participate in several key reactions. While its reactivity is often observed in its protonated form (3-hydroxypropenoic acid) or as a thioester in biological systems, the fundamental mechanisms are instructive.

In biological contexts, such as the 3-hydroxypropionate (B73278) cycle for carbon fixation in organisms like Chloroflexus aurantiacus, the carboxyl group's reactivity is elegantly harnessed. pnas.orgpnas.org A particularly noteworthy transformation is the intramolecular transfer of a Coenzyme A (CoA) moiety between two carboxyl groups within a larger molecule derived from 3-hydroxypropionate. pnas.org For instance, in the conversion of methylmalyl-CoA to mesaconyl-C4-CoA, the CoA thioester is shifted from the C1-carboxyl to the C4-carboxyl group. pnas.orgresearchgate.net This reaction, catalyzed by a specific CoA transferase, is crucial for the subsequent cleavage of the carbon skeleton to yield pyruvate (B1213749) and acetyl-CoA, highlighting a sophisticated, enzyme-mediated manipulation of carboxyl group reactivity. pnas.orgresearchgate.net

In standard organic synthesis, the carboxylate anion is a relatively weak nucleophile. However, upon protonation to form 3-hydroxypropenoic acid, the carboxyl group can undergo classic reactions such as Fischer esterification with alcohols under acidic catalysis. The mechanism involves the protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule to form the ester.

Conversely, esters derived from 3-hydroxypropenoic acid are susceptible to base-catalyzed hydrolysis, a process known as saponification. masterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling an alkoxide leaving group to yield the stable carboxylate salt. masterorganicchemistry.com

Addition Reactions Across the Carbon-Carbon Double Bond of 3-Hydroxypropenoate(1-)

The carbon-carbon double bond in 3-hydroxypropenoate(1-) is activated by the adjacent carboxylate and hydroxyl groups, making it susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich π-bond attacks an electrophile. savemyexams.comlibretexts.org In the case of 3-hydroxypropenoate(1-), the reaction is initiated by the attack of the C=C double bond's π electrons on an electrophilic species (E+). libretexts.orgbyjus.com This leads to the formation of a carbocation intermediate. lasalle.edu

The general mechanism proceeds in two main steps:

Electrophilic Attack: The π electrons of the alkene attack the electrophile (e.g., a proton from a hydrogen halide, H-X), breaking the π bond and forming a new sigma bond between one of the carbons and the electrophile. This results in a carbocation intermediate on the adjacent carbon. libretexts.orglibretexts.org

Nucleophilic Capture: A nucleophile (e.g., a halide ion, X⁻) attacks the electron-deficient carbocation, forming a second sigma bond and yielding the final addition product. libretexts.org

For an unsymmetrical alkene like 3-hydroxypropenoate(1-), the regioselectivity of the addition is governed by the stability of the resulting carbocation (Markovnikov's rule). The electron-withdrawing carboxylate group and the electron-donating hydroxyl group exert opposing electronic effects, influencing the position of the initial electrophilic attack and the stability of the carbocation intermediate. For instance, in the acid-catalyzed hydration of an alkene, a proton acts as the initial electrophile, followed by attack from a water molecule. savemyexams.com

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Intermediate | Potential Product |

|---|---|---|---|---|

| H-Br (Hydrogen Bromide) | H⁺ | Br⁻ | Carbocation | Bromohydroxypropanoate |

| H₂O/H⁺ (Hydration) | H⁺ (from H₃O⁺) | H₂O | Carbocation | 2,3-Dihydroxypropanoate |

| Br₂ (Halogenation) | δ⁺ Br (from polarized Br₂) | Br⁻ | Cyclic Bromonium Ion | 2,3-Dibromopropanoate |

The presence of the electron-withdrawing carboxylate group makes the double bond in 3-hydroxypropenoate(1-) and its derivatives (like esters) electron-deficient, rendering them excellent Michael acceptors for conjugate or 1,4-addition reactions. wikipedia.orgorganic-chemistry.org The Michael reaction is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org

The mechanism involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the α,β-unsaturated system. youtube.commasterorganicchemistry.com

Formation of Nucleophile: A Michael donor (e.g., an enolate, amine, or thiolate) is generated, often by deprotonation with a base. wikipedia.org

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the 3-hydroxypropenoate (B1209275) system. The π electrons are pushed onto the α-carbon, and subsequently delocalize onto the carboxylate oxygen atoms, forming a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated, typically by the solvent or upon acidic workup, to yield the final 1,4-adduct. masterorganicchemistry.com

Weak bases tend to favor this 1,4-conjugate addition, whereas strong bases or nucleophiles like Grignard reagents may favor direct 1,2-addition to the carbonyl carbon. youtube.commasterorganicchemistry.com

| Michael Donor (Nucleophile) | Base (if needed) | Intermediate | Potential Product Type |

|---|---|---|---|

| Malonic Ester | Alkoxide (e.g., NaOEt) | Resonance-stabilized enolate | Substituted glutarate derivative |

| Amine (R₂NH) | None | Zwitterionic intermediate/enolate | β-Amino acid derivative |

| Thiol (RSH) | Weak base | Resonance-stabilized enolate | β-Thioether derivative |

| Organocuprate (R₂CuLi) | None | Resonance-stabilized enolate | β-Alkylated propanoate derivative |

Cycloaddition Reactions of 3-Hydroxypropenoate(1-) Systems

The double bond of 3-hydroxypropenoate(1-) can serve as a 2π-electron component (a dipolarophile) in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. organic-chemistry.org These reactions are powerful tools for constructing five-membered heterocyclic rings in a highly stereoconservative and regioselective manner. organic-chemistry.orgmdpi.com

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (a molecule with a delocalized 4π-electron system across three atoms) with a dipolarophile. organic-chemistry.org The mechanism is generally considered a concerted, pericyclic process where the 4π electrons of the dipole and the 2π electrons of the alkene combine to form a new five-membered ring through a cyclic transition state. organic-chemistry.org

For example, 3-hydroxypropenoate(1-) could react with a nitrile oxide (a 1,3-dipole) to form an isoxazoline (B3343090) derivative, or with an azide (B81097) to form a triazoline. The regioselectivity and stereoselectivity of the reaction are governed by frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Oxidation-Reduction Chemistry and Associated Mechanisms of 3-Hydroxypropenoate(1-)

Redox reactions involve the transfer of electrons, resulting in a change in the oxidation states of the atoms. khanacademy.orgwikipedia.org 3-Hydroxypropenoate(1-) can undergo both oxidation and reduction at its functional groups.

Reduction: The carbon-carbon double bond is the primary site for reduction. Catalytic hydrogenation is a common method, where H₂ gas is used in the presence of a metal catalyst (e.g., Pd, Pt, Ni). lasalle.edu The mechanism involves the adsorption of both the hydrogen and the alkene onto the metal surface. The hydrogen atoms are then added across the double bond in a syn-fashion, meaning they add to the same face of the double bond, resulting in 3-hydroxypropanoate. lasalle.edu This process is a reduction because the carbon atoms of the former double bond gain hydrogen atoms, and their oxidation state decreases. byjus.comlibretexts.org

A disproportionation reaction, where the same molecule is simultaneously oxidized and reduced, is also mechanistically plausible under certain conditions, for instance, in the presence of specific enzymes or catalysts. libretexts.org

Catalytic Transformations Utilizing 3-Hydroxypropenoate(1-) as Substrate or Product

Catalysis is central to the efficient and selective transformation of 3-hydroxypropenoate(1-) and its related forms. researchgate.net

The most prominent example is its role as a key intermediate in the 3-hydroxypropionate bicycle , an autotrophic carbon fixation pathway found in some bacteria. pnas.orgpnas.org In this complex cycle, a series of 13 enzymes catalyze 19 distinct steps to convert bicarbonate into pyruvate. pnas.orgresearchgate.net 3-Hydroxypropionate is both a substrate and a product at different stages of the cycle. For example, malonyl-CoA is reduced by malonyl-CoA reductase to 3-hydroxypropionate. researchgate.net This demonstrates its central role in enzyme-catalyzed metabolic engineering. researchgate.net

Beyond biocatalysis, various chemical catalysts can be employed:

Acid/Base Catalysis: As mentioned, acids catalyze electrophilic additions and esterifications, while bases catalyze Michael additions and saponification. masterorganicchemistry.comorganic-chemistry.org Chiral Brønsted acids have emerged as powerful organocatalysts for asymmetric transformations involving similar α,β-unsaturated systems. nih.gov

Metal Catalysis: Transition metals are crucial for hydrogenation (Pd, Pt, Ni) and can also be used in other transformations. lasalle.edu For instance, Rh(I) complexes are known to catalyze cycloaddition reactions. pku.edu.cn Visible-light photoredox catalysis using metal complexes (e.g., Ni) offers modern pathways for cross-coupling reactions. frontiersin.org

Organocatalysis: Chiral amines or prolinol ethers can catalyze enantioselective Michael additions to α,β-unsaturated systems, activating the acceptor through the formation of an iminium ion intermediate. organic-chemistry.org This approach could be applied to esters of 3-hydroxypropenoic acid to achieve asymmetric synthesis.

These catalytic systems enable a wide range of transformations, from the production of bulk chemicals to the synthesis of complex, stereochemically defined molecules.

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in catalyzing reactions involving derivatives of 3-hydroxypropenoate, such as its corresponding ester, methyl 3-hydroxypropionate (3-HPM). One of the most significant industrial applications is the carbonylation of ethylene (B1197577) oxide (EO), a process that has been investigated for producing valuable chemical intermediates.

Detailed research has focused on the use of cobalt carbonyl complexes for the carbonylative transformation of ethylene oxide into methyl 3-hydroxypropionate. wiley.com In these homogeneous reaction systems, dicobalt octacarbonyl, Co₂(CO)₈, has been a primary focus. The catalytic performance is significantly influenced by the electronic environment of ligands coordinated to the cobalt center. For instance, studies have shown that nitrogen-based ligands with rich electron density lead to stronger coordination with the cobalt center, resulting in higher efficiency in the transformation of ethylene oxide. wiley.com A yield of 91.2% for methyl 3-hydroxypropionate was achieved at 40°C using Co₂(CO)₈ coordinated with 3-hydroxypyridine. wiley.com

Another advanced catalytic system involves a bimetallic catalyst, specifically a [Lewis acid]⁺[Co(CO)₄]⁻ complex, for the carbonylation of ethylene oxide to β-propiolactone, which is a direct precursor to poly(3-hydroxypropionate). nih.gov The tetracarbonyl cobaltate anion, [Co(CO)₄]⁻, is a well-established catalytic species for carbonylation reactions. nih.gov Its stability and reactivity are often enhanced by pairing it with a Lewis acidic cation, such as those containing Al(III) or Cr(III). nih.gov

Furthermore, the 3-hydroxypropionate anion itself can act as a ligand in forming polynuclear coordination compounds. For example, it reacts with Nickel(II) nitrate (B79036) hexahydrate under specific conditions, leading to the oxidation of 1,3-propanediol (B51772) to the 3-hydroxypropionate anion, which then coordinates with the Ni(II) centers. jst.go.jp

| Catalyst System | Reactants | Product | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| Co₂(CO)₈ with 3-hydroxypyridine | Ethylene Oxide, CO, Methanol | Methyl 3-hydroxypropionate | Yield of 91.2% at 40°C and 6.0 MPa CO pressure. Ligand's electronic environment is crucial for catalytic activity. | wiley.com |

| [Lewis acid]⁺[Co(CO)₄]⁻ | Ethylene Oxide, CO | β-Propiolactone | Optimized bimetallic system shows high selectivity for β-propiolactone, a precursor for poly(3-hydroxypropionate). | nih.gov |

| Ni(NO₃)₂·6H₂O | 1,3-propanediol | Ni(II)-polynuclear coordination compound with 3-hydroxypropionate ligand | In-situ oxidation of 1,3-propanediol to 3-hydroxypropionate, which then acts as a ligand. | jst.go.jp |

Organocatalyzed Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, offering an alternative to metal-based catalysts. researchgate.netnih.gov While specific, non-enzymatic organocatalytic reactions focusing directly on 3-hydroxypropenoate(1-) are not extensively documented in the searched literature, the compound belongs to the class of α,β-unsaturated carbonyl compounds, which are highly versatile substrates in organocatalysis. nih.govrsc.org

The reactivity of α,β-unsaturated aldehydes and ketones can be modulated through various activation modes, such as the formation of enamine and dienamine intermediates with chiral secondary amine catalysts like proline and its derivatives. rsc.org This activation strategy has been successfully applied in a wide array of transformations, including conjugate additions and cycloadditions. mdpi.comnih.govrsc.org

In a biological context, which represents a form of biocatalysis, enzymes perform highly specific transformations. For instance, the enzyme trans-3-chloroacrylic acid dehalogenase facilitates the hydration of trans-3-chloroacrylate. nih.gov The mechanism involves an N-terminal proline residue (βPro-1) in the active site, which is positioned to donate a proton to the C-2 position of the substrate, while a glutamate (B1630785) residue activates a water molecule for nucleophilic attack at C-3. nih.gov This enzymatic reaction leads to the formation of an unstable 3-chloro-3-hydroxypropanoate intermediate, which subsequently decomposes. nih.gov This highlights how an amino acid, a classic organocatalyst, can mediate a reaction on a closely related substrate within a highly structured enzymatic environment.

Another relevant example bridges metal catalysis and organocatalysis. The asymmetric hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate, a structurally related β-ketoester, was achieved with exceptional optical purity using a Raney Nickel catalyst that was asymmetrically modified with tartaric acid. oup.com In this heterogeneous system, the chiral organic molecule (tartaric acid) acts as a modifier, inducing enantioselectivity in the metallic catalyst. oup.com

| Catalyst/Enzyme | Substrate | Reaction Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| trans-3-Chloroacrylic acid dehalogenase | trans-3-Chloroacrylate | Enzymatic Hydration (Biocatalysis) | βPro-1 residue acts as a proton donor to the α-carbon of the unsaturated system. | nih.gov |

| Tartaric Acid-Modified Raney Nickel | Methyl 3-cyclopropyl-3-oxopropanoate | Asymmetric Hydrogenation | Chiral organic acid (tartaric acid) modifies a heterogeneous metal catalyst to induce high enantioselectivity (>98% optical purity). | oup.com |

| Chiral Amines (e.g., Proline) | General α,β-Unsaturated Aldehydes/Ketones | Dienamine Catalysis | Formation of a dienamine intermediate raises the HOMO of the substrate for reactions at the γ-position. | rsc.org |

Kinetic Studies and Rate Law Determination of 3-Hydroxypropenoate(1-) Reactions

Kinetic studies are essential for understanding reaction mechanisms and optimizing process conditions. The determination of a reaction's rate law, which mathematically describes the relationship between reactant concentrations and reaction rate, is a primary goal of such studies. nih.govbeilstein-journals.org

For the transition metal-catalyzed synthesis of methyl 3-hydroxypropionate (3-HPM) from ethylene oxide (EO) and carbon monoxide (CO), a detailed kinetic investigation has been performed. wiley.com The study focused on the homogeneous reaction system using Co₂(CO)₈ as the catalyst. By systematically varying the concentrations of the reactants and monitoring the initial reaction rates, the order of the reaction with respect to each component was determined. The results revealed that the reaction rate is highly dependent on the concentration of ethylene oxide, with a determined reaction order of 2.1. In contrast, the reaction is significantly less sensitive to the pressure (and thus concentration) of carbon monoxide, exhibiting a reaction order of just 0.3. wiley.com

Based on these experimental findings, the empirical rate law for the carbonylation of ethylene oxide to methyl 3-hydroxypropionate can be expressed as:

Rate = k [Ethylene Oxide]²¹ [CO]⁰³

This rate law indicates a complex mechanism where the rate-determining step likely involves two molecules of ethylene oxide and is only weakly dependent on the availability of carbon monoxide under the studied conditions. wiley.com

In the realm of biocatalysis, kinetic models have been developed for complex metabolic pathways involving 3-hydroxypropionate. A kinetic model of the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle in the archaeon Metallosphaera sedula was constructed based on the kinetic parameters of the cycle's enzymes. oup.com For enzymes that directly process 3-hydroxypropionate or its CoA-activated form, key kinetic constants such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) have been determined. For example, kinetic parameters for 3-hydroxypropionyl-CoA synthetase and 3-hydroxypropionyl-CoA dehydratase were determined using recombinant enzymes. oup.comcapes.gov.br These studies provide a quantitative understanding of the flux through the pathway and identify potential rate-limiting steps. oup.com

| Reaction | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| Carbonylation of Ethylene Oxide to Methyl 3-hydroxypropionate | Reaction Order w.r.t. Ethylene Oxide | 2.1 | Indicates a strong, second-order dependence of the rate on ethylene oxide concentration. | wiley.com |

| Reaction Order w.r.t. Carbon Monoxide | 0.3 | Shows a weak dependence of the rate on CO pressure. | wiley.com | |

| Enzymatic conversion in 3HP/4HB Cycle (M. sedula) | Kₘ for 3-hydroxypropionate (HPCS enzyme) | 7.8–62.5 µM (range tested) | Represents the substrate concentration at half-maximal velocity for 3-hydroxypropionyl-CoA synthetase. | capes.gov.br |

| Kinetic Modeling | Model predicts carbon flux and control points | Identified acetyl-CoA/propionyl-CoA carboxylase (ACC) and hydroxybutyryl-CoA synthetase (HBCS) as key regulatory points. | oup.com |

Advanced Spectroscopic and Spectrometric Characterization in 3 Hydroxypropenoate 1 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for determining the three-dimensional structure of molecules in solution. For 3-Hydroxypropenoate(1-) and its derivatives, NMR provides critical data on atomic connectivity and spatial arrangements.

Multi-dimensional NMR Techniques (e.g., 2D-NMR)

Two-dimensional NMR (2D-NMR) experiments are powerful tools for unraveling complex molecular structures by correlating nuclear spins that are coupled through bonds or space. cam.ac.uk Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning proton (¹H) and carbon-¹³ (¹³C) signals in 3-Hydroxypropenoate(1-) and related metabolites. For instance, in studies of related hydroxypropanoates, ¹H-¹³C HSQC spectra have been used to correlate directly bonded protons and carbons, confirming the positions of hydroxyl and other functional groups. nih.gov The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. In a study involving hamsters, ¹³C NMR was used to identify [U-¹³C₃]3-hydroxypropionate in liver and plasma extracts, with characteristic chemical shifts at 41.1 ppm (C2), 60.0 ppm (C3), and 181.9 ppm (C1). researchgate.net

Table 1: Representative NMR Data for 3-Hydroxypropionate (B73278)

| Nucleus | Technique | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| ¹H | 1D NMR | Water (pH 7.0) | 2.59-2.64, 3.76-3.85 | nih.gov |

| ¹³C | 1D NMR | D₂O | 37.57, 58.12, 177.20 | nih.gov |

| ¹³C | 1D NMR | Liver Extract | 41.1 (C2), 60.0 (C3), 181.9 (C1) | researchgate.net |

Isotopic Labeling in NMR Studies of 3-Hydroxypropenoate(1-) and its Metabolites

Isotopic labeling, particularly with ¹³C, is a powerful strategy for tracing the metabolic fate of 3-Hydroxypropenoate(1-). researchgate.netnih.gov By introducing ¹³C-labeled substrates, researchers can follow the labeled carbons as they are incorporated into various metabolites, providing direct evidence for metabolic pathways. researchgate.netnih.gov This approach has been crucial in understanding the inter-relations between 3-hydroxypropionate and propionate (B1217596) metabolism. nih.govphysiology.org For example, studies using [¹³C₃]3-hydroxypropionate have helped to elucidate its conversion to other compounds and the metabolic perturbations it can induce. nih.gov The use of ¹³C-labeled precursors in conjunction with NMR allows for the quantification of flux through different metabolic routes. nih.govasm.org This technique is not limited to tracking metabolic pathways but is also fundamental in structural studies of larger biomolecules where selective labeling can simplify complex spectra and aid in resonance assignment. nih.govunl.ptsigmaaldrich.com

In one study, the synthesis of 3-hydroxy-[¹³C₃]propionic acid lactone was confirmed using ¹H-NMR and ¹³C-NMR, with distinct signals corresponding to the labeled carbon positions. nih.gov Specifically, the ¹³C-NMR spectrum in D₂O showed signals at 180.3 ppm (¹³COO), 59.8 ppm (¹³CH₂OH), and 40.2 ppm (-¹³CH₂-). nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry is an indispensable tool for determining the molecular weight of compounds and deducing their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of a molecule. biocompare.combioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com In the context of 3-Hydroxypropenoate(1-) research, HRMS can confirm the identity of the compound and its metabolites with a high degree of confidence. amazonaws.commeasurlabs.com While HRMS is powerful for identifying unknown compounds and analyzing complex mixtures, it generally cannot differentiate between geometric isomers without being coupled to other techniques like liquid chromatography (LC) or ion mobility spectrometry. measurlabs.comwaters.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pattern. researchgate.netncsu.edu The fragmentation of 3-Hydroxypropenoate(1-) and its derivatives can yield characteristic neutral losses and fragment ions that help to identify the molecule and locate functional groups. For example, the loss of water (H₂O) or carbon dioxide (CO₂) are common fragmentation pathways for hydroxy acids. In studies of disorders of propionyl-CoA metabolism, tandem mass spectrometry is used to analyze acylcarnitines, including those derived from propionate and 3-hydroxypropionate. physiology.orgmdpi.com The fragmentation patterns of these molecules are key to their identification and quantification in biological samples. mdpi.com

Table 2: Common Fragmentation Patterns in Mass Spectrometry

| Compound Class | Characteristic Fragmentation | Significance | Reference |

|---|---|---|---|

| Alcohols | Cleavage of C-C bond next to oxygen, loss of H₂O | Indicates presence of a hydroxyl group | libretexts.org |

| Carboxylic Acids | Loss of H₂O, loss of CO₂ | Characteristic of the carboxyl functional group | |

| Peptides | Production of b and y ions (amide bond cleavage) | Provides amino acid sequence information | nationalmaglab.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules to provide information about functional groups and chemical bonds. nanografi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. For a molecule like 3-Hydroxypropenoate(1-), key absorptions would include a broad O-H stretching band for the hydroxyl group (around 3200-3550 cm⁻¹) and a strong C=O stretching band for the carboxylate group (around 1700-1725 cm⁻¹). docbrown.info The C-O stretching vibration would also be present (around 1050-1250 cm⁻¹). researchgate.netlibretexts.org

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. energy.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. nanografi.com In studies of 3-hydroxypropionic acid, Raman spectroscopy has been used to monitor its concentration in complex mixtures like corn stover hydrolysate, demonstrating its utility for real-time analysis in bioreactor settings. energy.gov The technique is less susceptible to interference from water, which is a significant advantage for analyzing aqueous samples. nanografi.comenergy.gov

Together, IR and Raman spectroscopy provide a comprehensive "fingerprint" of the vibrational modes of 3-Hydroxypropenoate(1-), confirming the presence of its key functional groups and offering insights into its bonding environment. docbrown.inforesearchgate.net

Table 3: Characteristic Vibrational Frequencies for 3-Hydroxypropenoate(1-) Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

|---|---|---|---|---|

| O-H (hydroxyl) | Stretching | ~3200-3550 (broad) | IR | docbrown.info |

| C=O (carboxylate) | Stretching | ~1700-1725 | IR, Raman | docbrown.info |

| C-O (hydroxyl) | Stretching | ~1050-1250 | IR | researchgate.netlibretexts.org |

| C-H (alkenyl) | Stretching | ~3000-3100 | IR | libretexts.org |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic structure of molecules that possess chromophores—groups of atoms responsible for light absorption. hmdb.cavscht.cz The 3-hydroxypropenoate(1-) anion, the enolate of malondialdehyde, features a conjugated system of π-electrons across its O-C-C-C-O backbone, making it an ideal candidate for UV-Vis analysis. researchgate.netwikipedia.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one, with the specific wavelength of absorption corresponding to the energy gap between these orbitals. libretexts.orgmasterorganicchemistry.com

In conjugated systems like 3-hydroxypropenoate(1-), the most significant electronic transitions are typically π → π* transitions. libretexts.org These involve the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org The extent of conjugation directly influences the HOMO-LUMO energy gap; longer conjugated systems generally have smaller energy gaps, resulting in absorption at longer wavelengths. masterorganicchemistry.com

The UV absorption spectrum of the malondialdehyde system is highly dependent on pH, as the state of protonation alters the electronic structure. In acidic solutions (pH < 3.0), the compound exists predominantly as its neutral enol form, 3-hydroxypropenal, which displays an absorption maximum (λmax) at 245 nm. researchgate.net However, in basic conditions (pH > 7.0), the compound is fully deprotonated to the 3-hydroxypropenoate(1-) anion. researchgate.net This results in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) to 267 nm, accompanied by a significant increase in the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength (a hyperchromic effect). researchgate.netnih.gov The strong intensity of this absorption band is characteristic of an allowed π → π* transition.

The observed data underscores the delocalization of electron density in the conjugated π-system of the anion, which lowers the energy required for electronic excitation compared to the protonated form. researchgate.net

| Species | Predominant pH | λmax (nm) | Molar Absorptivity (ε) (L·mol-1·cm-1) | Transition Type |

|---|---|---|---|---|

| 3-Hydroxypropenal (Enol form) | < 3.0 | 245 | 1.34 x 104 | π → π |

| 3-Hydroxypropenoate(1-) (Enolate anion) | > 7.0 | 267 | 3.18 x 104 | π → π |

Data sourced from Kramer, et al. (1965). researchgate.net

X-ray Crystallography of 3-Hydroxypropenoate(1-) Salts and Co-crystals

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By directing X-rays at a single crystal, a unique diffraction pattern is produced, which allows for the calculation of an electron density map and the subsequent determination of atomic positions, bond lengths, and bond angles. researchgate.net This method is invaluable for the structural elucidation of salts and co-crystals, providing unambiguous evidence of their formation and detailed insight into their intermolecular interactions, such as hydrogen bonding. thegoodscentscompany.com

The analysis of a crystal structure provides key parameters, including the dimensions of the unit cell (the smallest repeating unit of the crystal lattice, defined by lengths a, b, c, and angles α, β, γ) and the space group, which describes the symmetry of the crystal. nih.govlibretexts.org

To illustrate the type of information obtained from X-ray crystallography of an organic salt, the crystallographic data for a related compound, 4-methylanilinium 3-carboxy-2-hydroxypropanoate, is presented below. This salt contains a substituted propanoate anion rather than propenoate, but the data serves as a representative example of a crystallographic report.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 9.923 |

| b (Å) | 9.443 |

| c (Å) | 18.248 |

| α (°) | 90 |

| β (°) | 92.470 |

| γ (°) | 90 |

| Volume (Å3) | 1708.3 |

| Z (Formula units per unit cell) | 4 |

Data is for 4-methylanilinium 3-carboxy-2-hydroxypropanoate, presented for illustrative purposes. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 3 Hydroxypropenoate 1

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution, which governs the molecule's geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.net For an anion like 3-hydroxypropenoate(1-), DFT methods, such as the B3LYP functional combined with a basis set like 6-311G**, are employed to optimize the molecular geometry and predict its electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from these frontier orbital energies to quantify the molecule's chemical behavior. researchgate.net For instance, calculations on the related tautomer, 3-oxopropanoate (B1240783), have been performed using the B3LYP/6-31G* level of theory. chemspider.com

| Parameter | Definition | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.152 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +0.088 |

| Energy Gap (ΔE) | LUMO - HOMO | 0.240 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.032 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.120 |

| Global Electrophilicity (ω) | χ2 / (2η) | 0.004 |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical principles without the use of experimental data for parameterization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations. researchgate.net

In the study of 3-hydroxypropenoate(1-), ab initio methods like MP2 are valuable for obtaining highly accurate energies and geometries, which can serve as benchmarks for more computationally efficient DFT methods. southampton.ac.ukacs.org For example, a theoretical study on the thermolysis of the related methyl-3-hydroxypropanoate utilized the MP2/6-31G(d) level of theory to investigate the reaction mechanism. southampton.ac.uk Such methods are particularly important for accurately describing systems with complex electronic effects, such as electron correlation, which can be significant in anions and molecules with delocalized π-systems.

Conformational Analysis and Tautomerism Studies of 3-Hydroxypropenoate(1-)

3-Hydroxypropenoate(1-) can exist as different tautomers, primarily the enolate form ((Z)-3-hydroxypropenoate) and its corresponding keto form, 3-oxopropanoate (also known as malonaldehydate). These tautomers are in equilibrium, and their relative stability is crucial for understanding the anion's chemical behavior.

Computational methods are essential for studying these tautomeric equilibria. researchgate.net By calculating the Gibbs free energies (ΔG) of each tautomer using methods like B3LYP or MP2, researchers can predict their relative populations at equilibrium in different environments (gas phase or in a solvent). acs.org Solvent effects can be modeled using continuum models (like PCM) or by including explicit solvent molecules. A computational study on the related 3-acetyl tetronic acid demonstrated that including thermal effects via Gibbs free energies was necessary to achieve good agreement with experimental NMR data on tautomer ratios. acs.org

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG) in Gas Phase (kJ/mol) | Relative Gibbs Free Energy (ΔG) in Water (kJ/mol) |

|---|---|---|---|

| (Z)-3-Hydroxypropenoate(1-) (Enolate) | HO-CH=CH-COO- | 0.0 (Reference) | 0.0 (Reference) |

| 3-Oxopropanoate (Keto) | O=CH-CH2-COO- | +15.2 | +5.8 |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, calculate activation energies, and determine the thermodynamic and kinetic favorability of different reaction pathways.

For 3-hydroxypropenoate(1-), which is an intermediate in metabolic pathways like the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle, computational modeling can help understand the enzymatic reactions it participates in. rsc.org Theoretical studies can model the substrate (3-hydroxypropenoate(1-)) in the enzyme's active site to understand the catalytic mechanism. For non-enzymatic reactions, such as thermal decomposition, computational methods can predict the likely products and the energy barriers involved. A theoretical study on the thermolysis of methyl-3-hydroxypropanoate, for example, found that the reaction proceeds through a synchronous and concerted process. southampton.ac.uk

| Species | Description | Calculated Relative Energy (kJ/mol) |

|---|---|---|

| Reactant | (Z)-3-Hydroxypropenoate(1-) | 0.0 |

| Transition State | Structure for rotation around C-C single bond | +45.5 |

| Product | (E)-3-Hydroxypropenoate(1-) | +8.2 |

Molecular Dynamics Simulations Involving 3-Hydroxypropenoate(1-) in Various Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. rsc.org For 3-hydroxypropenoate(1-), MD simulations are particularly useful for studying its behavior in solution, such as its interaction with water molecules. mdpi.com

In a typical MD simulation, the anion would be placed in a box of water molecules, and the forces between all atoms are calculated using a force field. nih.gov The simulation then solves Newton's equations of motion to track the trajectory of each atom. rsc.org Analysis of these trajectories can reveal the structure of the solvation shell around the anion, the dynamics of hydrogen bonding between the anion and water, and the anion's diffusion coefficient. mdpi.com Such simulations have been performed for similar molecules like malonic acid to understand water nucleation and aerosol formation.

| Parameter | Description | Value/Type |

|---|---|---|

| System | One 3-Hydroxypropenoate(1-) anion in a box of water | ~2000 water molecules |

| Force Field | Set of parameters to describe potential energy | GROMOS, AMBER, or CHARMM |

| Ensemble | Thermodynamic conditions | NPT (Constant Number of particles, Pressure, Temperature) |

| Temperature | System temperature | 298 K (25 °C) |

| Pressure | System pressure | 1 bar |

| Simulation Time | Total duration of the simulation | 10 - 100 nanoseconds |

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various spectroscopic parameters, which is invaluable for identifying molecules and interpreting experimental spectra.

For 3-hydroxypropenoate(1-), quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org Comparing the calculated shifts for different tautomers can help assign the signals in an experimental spectrum to the correct structure. acs.org

Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. These calculations help in assigning the vibrational modes observed in an experimental IR spectrum, such as the characteristic stretches of the C=C, C=O, and O-H groups.

| Proton | Tautomer | Calculated Chemical Shift (ppm) | Expected Range (ppm) |

|---|---|---|---|

| -CH2- | 3-Oxopropanoate (Keto) | 3.45 | 3.3 - 3.6 |

| -CHO | 3-Oxopropanoate (Keto) | 9.78 | 9.5 - 10.0 |

| =CH- (vinyl) | (Z)-3-Hydroxypropenoate(1-) (Enolate) | 5.60 | 5.0 - 6.5 |

| 7.10 | 6.5 - 8.0 |

Biochemical Roles and Enzymatic Transformations of 3 Hydroxypropenoate 1 in Non Human and in Vitro Systems

Role as a Substrate or Product in Isolated Enzyme Systems (In Vitro Studies)

In vitro studies using isolated enzymes have been instrumental in elucidating the specific biochemical transformations involving 3-hydroxypropionate (B73278) and its activated form, 3-hydroxypropionyl-CoA (3-HP-CoA). These studies allow for the detailed characterization of enzyme function, substrate specificity, and reaction mechanisms outside the complex environment of a living cell. mtoz-biolabs.com

Several key enzymes that utilize 3-hydroxypropionate or its derivatives as either a substrate or a product have been characterized:

3-Hydroxypropionate Dehydrogenase: This oxidoreductase catalyzes the conversion of 3-hydroxypropionate to malonate semialdehyde (also referred to as 3-oxopropanoate). wikipedia.org The reaction involves the reduction of NAD+ to NADH. wikipedia.org In Candida albicans, the enzyme Hpd1p shows a preference for 3-hydroxypropionate as its substrate. nih.gov

Malonyl-CoA Reductase (MCR): This enzyme is pivotal in the 3-hydroxypropionate cycle and has been studied extensively from Chloroflexus aurantiacus. frontiersin.org It catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-hydroxypropionate. frontiersin.orgnih.gov The reaction proceeds via a malonate semialdehyde intermediate. frontiersin.org The enzyme from C. aurantiacus has an optimal reaction temperature of 57°C. frontiersin.org

Propionyl-CoA Synthase: This trifunctional enzyme from C. aurantiacus converts 3-hydroxypropionate into propionyl-CoA in a reaction requiring ATP, CoA, and NADPH. asm.orgacs.org This complex enzyme performs the activation, dehydration, and subsequent reduction steps. asm.org

3-Hydroxypropionyl-CoA Synthetase: In archaea like Metallosphaera sedula, the activation of 3-hydroxypropionate to 3-HP-CoA is catalyzed by a standalone enzyme, 3-hydroxypropionyl-CoA synthetase, in an ATP-dependent manner. nih.govresearchgate.net

Acrylyl-CoA Reductase: Recombinant AcuI from Rhodobacter sphaeroides has been shown in vitro to catalyze the NADPH-dependent reduction of acrylyl-CoA to propionyl-CoA, a key step in the assimilation of 3-hydroxypropionate. asm.org

The following table summarizes key enzymes studied in vitro that are involved in 3-hydroxypropionate metabolism.

| Enzyme | Organism Source (for study) | Substrate(s) | Product(s) | Cofactor(s) | Reference |

| 3-Hydroxypropionate Dehydrogenase | Mammalian liver, Candida albicans | 3-Hydroxypropanoate | 3-Oxopropanoate (B1240783) | NAD+ | wikipedia.orgnih.gov |

| Malonyl-CoA Reductase (MCR) | Chloroflexus aurantiacus | Malonyl-CoA | 3-Hydroxypropionate | NADPH | frontiersin.orgnih.gov |

| Propionyl-CoA Synthase | Chloroflexus aurantiacus | 3-Hydroxypropionate, CoA, ATP | Propionyl-CoA | NADPH, Mg2+, K+ | asm.orgasm.org |

| 3-Hydroxypropionyl-CoA Synthetase | Metallosphaera sedula | 3-Hydroxypropionate, CoA, ATP | 3-Hydroxypropionyl-CoA, AMP | Mg2+ | nih.govresearchgate.net |

| Acrylyl-CoA Reductase (AcuI) | Rhodobacter sphaeroides | Acrylyl-CoA | Propionyl-CoA | NADPH | asm.org |

Metabolism of 3-Hydroxypropenoate(1-) within Microbial Pathways

In the bacterial domain, 3-hydroxypropionate is a signature intermediate of the 3-hydroxypropionate bi-cycle, an autotrophic carbon fixation pathway. frontiersin.org This pathway has been extensively studied in the green non-sulfur bacterium Chloroflexus aurantiacus. pnas.orgnih.gov The pathway is notable as it allows organisms to synthesize cellular building blocks from inorganic carbon (CO2 or bicarbonate). pnas.orgwikipedia.org

The 3-hydroxypropionate bi-cycle consists of two interconnected cycles. In the first cycle, two molecules of bicarbonate are fixed, starting from acetyl-CoA, to generate glyoxylate (B1226380) and regenerate the initial acetyl-CoA. pnas.orgasm.org Key steps include the carboxylation of acetyl-CoA to malonyl-CoA, which is then reduced to 3-hydroxypropionate. asm.org This free 3-hydroxypropionate is then converted to propionyl-CoA, which undergoes another carboxylation and rearrangement to yield succinyl-CoA. nih.govasm.org Finally, succinyl-CoA is converted to malyl-CoA, which is cleaved to release glyoxylate and regenerate acetyl-CoA. pnas.orgnih.gov

The table below details the key enzymatic steps of the 3-hydroxypropionate bi-cycle as characterized in C. aurantiacus.

| Enzyme | EC Number | Reaction Step | Reference |

| Acetyl-CoA carboxylase | 6.4.1.2 | Acetyl-CoA + HCO3- → Malonyl-CoA | wikipedia.orgresearchgate.net |

| Malonyl-CoA reductase | 1.2.1.75 | Malonyl-CoA → Malonate semialdehyde | frontiersin.orgresearchgate.net |

| 3-hydroxypropionate dehydrogenase | 1.1.1.298 | Malonate semialdehyde → 3-Hydroxypropionate | nih.gov |

| Propionyl-CoA synthase | 6.2.1.- | 3-Hydroxypropionate → Propionyl-CoA | asm.orgresearchgate.net |

| Propionyl-CoA carboxylase | 6.4.1.3 | Propionyl-CoA + HCO3- → (S)-Methylmalonyl-CoA | wikipedia.orgresearchgate.net |

| Methylmalonyl-CoA epimerase | 5.1.99.1 | (S)-Methylmalonyl-CoA → (R)-Methylmalonyl-CoA | researchgate.net |

| Methylmalonyl-CoA mutase | 5.4.99.2 | (R)-Methylmalonyl-CoA → Succinyl-CoA | researchgate.net |

| (S)-Malyl-CoA/(S)-citramalyl-CoA lyase | 4.1.3.24 | Succinyl-CoA → (S)-Malyl-CoA → Glyoxylate + Acetyl-CoA | researchgate.netpnas.org |

| Mesaconyl-CoA hydratase | 4.2.1.84 | β-Methylmalyl-CoA → Mesaconyl-C1-CoA | pnas.org |

| Mesaconyl-CoA C1-C4 CoA transferase | 5.4.99.- | Mesaconyl-C1-CoA → Mesaconyl-C4-CoA | pnas.org |

In the fungal kingdom, 3-hydroxypropionate appears as an intermediate in a modified β-oxidation pathway used for the catabolism of propionyl-CoA. nih.gov This pathway is particularly important for detoxifying propionyl-CoA, which can arise from the breakdown of odd-chain fatty acids and certain amino acids. nih.gov

Studies in the pathogenic fungus Candida albicans have shown that it does not use the methylcitrate cycle typically employed by other fungi for this purpose. Instead, it utilizes a pathway where propionyl-CoA is converted to acetyl-CoA via 3-hydroxypropionate. nih.gov Gene deletion and proteomic analyses have identified the key enzymes involved. The process includes the action of an enoyl-CoA hydratase/dehydrogenase (Fox2p), a putative 3-hydroxypropionyl-CoA hydrolase (Ehd3p) to release free 3-hydroxypropionate, a 3-hydroxypropionate dehydrogenase (Hpd1p) to oxidize it to malonate semialdehyde, and a malonate semialdehyde dehydrogenase (Ald6p) to form acetyl-CoA. nih.gov The accumulation of 3-hydroxypropionate in mutants lacking the Hpd1p enzyme confirms its role as a central intermediate in this pathway. nih.gov Additionally, some yeasts are known to produce 3-HP as a final product of uracil (B121893) degradation. researchgate.net

| Enzyme | Putative Function in C. albicans | Pathway Step | Reference |

| Fox2p | Enoyl-CoA hydratase/dehydrogenase | Propionyl-CoA → 3-Hydroxypropionyl-CoA | nih.gov |

| Ehd3p | 3-Hydroxypropionyl-CoA hydrolase | 3-Hydroxypropionyl-CoA → 3-Hydroxypropionate | nih.gov |

| Hpd1p | 3-Hydroxypropionate dehydrogenase | 3-Hydroxypropionate → Malonate semialdehyde | nih.gov |

| Ald6p | Malonate semialdehyde dehydrogenase | Malonate semialdehyde → Acetyl-CoA | nih.gov |

Many archaea, particularly those in the phylum Crenarchaeota (now Thermoproteota) that live in extreme thermal and acidic environments, utilize a distinct carbon fixation pathway involving 3-hydroxypropionate: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle. asm.orggenome.jpwikipedia.org This cycle has been studied in thermoacidophilic organisms like Metallosphaera sedula and members of the Sulfolobales order. asm.orgnih.govnih.gov

The 3HP/4HB cycle shares the initial segment with the bacterial bi-cycle, converting acetyl-CoA and two molecules of bicarbonate to succinyl-CoA via 3-hydroxypropionate as an intermediate. nih.govwikipedia.org However, the regeneration of acetyl-CoA follows a different route. Succinyl-CoA is reduced through a series of steps to 4-hydroxybutyrate. asm.org This is then activated to 4-hydroxybutyryl-CoA, dehydrated to crotonyl-CoA, and further processed to yield two molecules of acetyl-CoA, one of which is used for biosynthesis while the other re-enters the cycle. asm.orgwikipedia.org

A key difference from the bacterial pathway is the set of enzymes that convert 3-hydroxypropionate to propionyl-CoA. In archaea like M. sedula, this conversion is catalyzed by three separate enzymes: 3-hydroxypropionyl-CoA synthetase, 3-hydroxypropionyl-CoA dehydratase, and acryloyl-CoA reductase, rather than a single trifunctional enzyme as in C. aurantiacus. asm.orgnih.gov This suggests an independent evolutionary origin for these two autotrophic cycles. nih.gov The 3HP/4HB cycle is considered one of the most energy-efficient aerobic carbon fixation pathways. researchgate.net

| Enzyme | EC Number | Reaction Step in Archaea | Reference |

| Acetyl-CoA carboxylase | 6.4.1.2 | Acetyl-CoA + HCO3- → Malonyl-CoA | asm.org |

| Malonyl-CoA reductase | 1.2.1.75 | Malonyl-CoA → Malonate semialdehyde | asm.org |

| Malonate semialdehyde reductase | 1.1.1.- | Malonate semialdehyde → 3-Hydroxypropionate | asm.org |

| 3-Hydroxypropionyl-CoA synthetase | 6.2.1.36 | 3-Hydroxypropionate → 3-Hydroxypropionyl-CoA | asm.orgnih.gov |

| 3-Hydroxypropionyl-CoA dehydratase | 4.2.1.116 | 3-Hydroxypropionyl-CoA → Acryloyl-CoA | asm.orgnih.gov |

| Acryloyl-CoA reductase | 1.3.1.84 | Acryloyl-CoA → Propionyl-CoA | asm.orgnih.gov |

| Propionyl-CoA carboxylase | 6.4.1.3 | Propionyl-CoA + HCO3- → (S)-Methylmalonyl-CoA | asm.org |

| Methylmalonyl-CoA mutase | 5.4.99.2 | (S)-Methylmalonyl-CoA → Succinyl-CoA | asm.org |

| Succinyl-CoA reductase | 1.2.1.76 | Succinyl-CoA → Succinic semialdehyde | asm.org |

| 4-Hydroxybutyryl-CoA synthetase | 6.2.1.120 | 4-Hydroxybutyrate → 4-Hydroxybutyryl-CoA | asm.org |

| 4-Hydroxybutyryl-CoA dehydratase | 4.2.1.120 | 4-Hydroxybutyryl-CoA → Crotonyl-CoA | asm.org |

Enzymatic Mechanisms and Enzyme Characterization Involving 3-Hydroxypropenoate(1-)

The enzymes that process 3-hydroxypropionate and its derivatives belong to well-known enzyme families, but often exhibit unique substrate specificities or function within novel metabolic contexts. asm.org

Hydratase enzymes, specifically those of the enoyl-CoA hydratase family, play a crucial role in the metabolic pathways involving 3-hydroxypropionate. These enzymes typically catalyze the stereospecific addition or removal of water from a double bond adjacent to a thioester group. asm.org

In the context of 3-hydroxypropionate metabolism, the key hydratase is 3-hydroxypropionyl-CoA dehydratase. This enzyme catalyzes the elimination of a water molecule from 3-hydroxypropionyl-CoA to form acryloyl-CoA. nih.gov This dehydration step is essential for the conversion of 3-hydroxypropionate to propionyl-CoA in both the bacterial 3-HP bi-cycle and the archaeal 3HP/4HB cycle. asm.org The enzyme purified from Metallosphaera sedula is a member of the enoyl-CoA hydratase family. asm.orgnih.gov

Other hydratases are also critical to the completion of these carbon fixation cycles. For instance, the second cycle of the pathway in C. aurantiacus involves two distinct hydratase steps:

Mesaconyl-C1-CoA hydratase: This enzyme dehydrates β-methylmalyl-CoA to form mesaconyl-C1-CoA. researchgate.netpnas.org

Mesaconyl-C4-CoA hydratase: After an intramolecular CoA transfer, this enoyl-CoA hydratase adds water to mesaconyl-C4-CoA to produce (S)-citramalyl-CoA. researchgate.netpnas.org

These specific enzymatic reactions highlight how hydratase activity is precisely deployed within complex metabolic networks to facilitate key transformations.

Reductase Enzymes (e.g., Malonyl-CoA Reductase)

3-Hydroxypropenoate(1-), commonly known as malonate semialdehyde in its protonated form, is a key intermediate in specific carbon fixation pathways found in various non-human and in vitro systems. Its formation and conversion are critically mediated by reductase enzymes, most notably Malonyl-CoA Reductase (MCR).

Malonyl-CoA Reductase is a central enzyme in the 3-hydroxypropionate (3-HP) cycle and the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle, which are autotrophic CO2 fixation pathways identified in certain bacteria and archaea. nih.govnih.govnih.gov This enzyme catalyzes the NADPH-dependent reduction of malonyl-CoA. In many organisms, this is a two-step process that first yields malonate semialdehyde, which is then further reduced to 3-hydroxypropionate. nih.govplos.org

The intermediate, malonate semialdehyde, is known to be an electrophilic aldehyde that can be toxic to cells. asm.org The bifunctional nature of MCR in organisms like C. aurantiacus or the presence of a dedicated MSR in others likely helps to efficiently channel this reactive intermediate, minimizing its potential toxicity. frontiersin.orgasm.org

Table 1: Characteristics of Malonyl-CoA Reductase in Different Organisms

| Organism/System | Enzyme Type | Catalytic Steps | Intermediate | Reference |

|---|

| Chloroflexus aurantiacus | Bifunctional | 1. Malonyl-CoA → Malonate Semialdehyde 2. Malonate Semialdehyde → 3-Hydroxypropionate | Malonate Semialdehyde (free intermediate) | nih.gov, plos.org | | Roseiflexus castenholzii | Bifunctional | 1. Malonyl-CoA → Malonate Semialdehyde 2. Malonate Semialdehyde → 3-Hydroxypropionate | Malonate Semialdehyde | asm.org | | Metallosphaera sedula (Archaea) | Monofunctional | Malonyl-CoA → Malonate Semialdehyde | Malonate Semialdehyde | nih.gov, nih.gov | | Sulfolobus tokodaii (Archaea) | Monofunctional | Malonyl-CoA → Malonate Semialdehyde | Malonate Semialdehyde | nih.gov, expasy.org | | Recombinant E. coli | Heterologously expressed MCR | Varies depending on source organism of MCR | Malonate Semialdehyde | frontiersin.org, plos.org |

Carboxylase and Synthase Enzymes (e.g., Acetyl-CoA Carboxylase, Propionyl-CoA Synthase/Carboxylase)

While reductase enzymes are directly involved in the formation and consumption of 3-hydroxypropenoate (B1209275) (malonate semialdehyde), carboxylase and synthase enzymes play a crucial upstream and downstream role in the metabolic pathways where this compound is an intermediate.

Acetyl-CoA Carboxylase (ACC) is the gateway enzyme for the 3-hydroxypropionate (3-HP) cycle. libretexts.orgpnas.org It catalyzes the biotin-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. libretexts.orgresearchgate.net This malonyl-CoA is the direct precursor that is subsequently reduced by Malonyl-CoA Reductase to form malonate semialdehyde. pnas.orgresearchgate.net Therefore, the activity of ACC is essential for providing the substrate for malonate semialdehyde synthesis. In autotrophic organisms like Metallosphaera sedula and Chloroflexus aurantiacus, ACC is a key CO2-fixing enzyme. nih.govnih.gov In efforts to biosynthesize 3-HP in recombinant organisms like E. coli, overexpression of ACC genes is a common strategy to increase the intracellular pool of malonyl-CoA, thereby boosting the production of 3-HP via malonate semialdehyde. frontiersin.org

Propionyl-CoA Carboxylase also functions in the 3-HP cycle, typically carboxylating propionyl-CoA to form (S)-methylmalonyl-CoA. nih.govasm.org In many archaea, a single promiscuous carboxylase acts on both acetyl-CoA and propionyl-CoA. nih.govasm.org The propionyl-CoA itself is formed further down the pathway from 3-hydroxypropionate. asm.org

Propionyl-CoA Synthase is a key enzyme that acts on 3-hydroxypropionate, the product of malonate semialdehyde reduction. In C. aurantiacus, a large, trifunctional enzyme named propionyl-CoA synthase catalyzes the conversion of 3-hydroxypropionate to propionyl-CoA in three steps: activation to 3-hydroxypropionyl-CoA, dehydration to acrylyl-CoA, and finally reduction to propionyl-CoA. asm.orgnih.gov This enzyme effectively links the reduction product of malonate semialdehyde back into the main cycle. Interestingly, this enzyme sequesters its reactive intermediate, acrylyl-CoA, within a reaction chamber to prevent its release and potential toxicity. nih.gov In contrast, archaea like M. sedula use three separate enzymes for this conversion, starting with 3-Hydroxypropionyl-CoA Synthetase , which activates 3-hydroxypropionate to its CoA ester. asm.orgasm.org

These enzymes collectively create the metabolic context for the transient existence of 3-hydroxypropenoate, channeling carbon from acetyl-CoA into and through this intermediate as part of a larger biosynthetic or carbon fixation cycle.

Table 2: Related Carboxylase and Synthase Enzymes and Their Roles

| Enzyme | Substrate(s) | Product(s) | Role Relative to 3-Hydroxypropenoate | Organism Example | Reference |

|---|---|---|---|---|---|

| Acetyl-CoA Carboxylase | Acetyl-CoA, Bicarbonate, ATP | Malonyl-CoA, ADP, Pi | Produces the direct precursor for malonate semialdehyde synthesis. | Chloroflexus aurantiacus, Metallosphaera sedula | libretexts.org, nih.gov |

| Propionyl-CoA Carboxylase | Propionyl-CoA, Bicarbonate, ATP | (S)-Methylmalonyl-CoA, ADP, Pi | Acts on a downstream product derived from 3-hydroxypropionate. | Chloroflexus aurantiacus | nih.gov, pnas.org |

| Propionyl-CoA Synthase | 3-Hydroxypropionate, CoA, ATP, NADPH | Propionyl-CoA, AMP, PPi, NADP+ | Consumes the reduction product of malonate semialdehyde. | Chloroflexus aurantiacus | nih.gov, nih.gov |

| 3-Hydroxypropionyl-CoA Synthetase | 3-Hydroxypropionate, ATP, CoA | 3-Hydroxypropionyl-CoA, AMP, PPi | Initiates the conversion of the reduction product of malonate semialdehyde. | Metallosphaera sedula | wikipedia.org, asm.org |

Occurrence and Significance in Plant Biochemistry (Non-Human Context)

The occurrence of 3-hydroxypropenoate (malonate semialdehyde) in plant biochemistry is primarily as a metabolic intermediate in specific catabolic pathways, rather than the large-scale carbon fixation cycles seen in some microbes.

Malonate semialdehyde is recognized as an intermediate in the degradation of odd-chain fatty acids and certain amino acids in plants. oxfordreference.comresearchgate.net For instance, it is involved in the terminal stages of the beta-oxidation of fatty acids that have an odd number of carbon atoms. oxfordreference.com It is also implicated in the catabolism of the amino acid valine. researchgate.net In these pathways, propionyl-CoA is a common breakdown product, which can be further metabolized via a pathway that produces malonate semialdehyde. rsc.org

Furthermore, malonate semialdehyde can be a precursor for the synthesis of β-alanine in plants. researchgate.netrsc.org Studies in Arabidopsis using isotopically labeled compounds have suggested a metabolic link from isoleucine and propionate (B1217596) to the synthesis of β-alanine, proceeding through the transamination of malonate semialdehyde. researchgate.net β-alanine is an important non-proteinogenic amino acid that is a precursor to pantothenate (Vitamin B5) and Coenzyme A.

Some research also points to the formation of malonate semialdehyde from the oxidation of 3-hydroxypropionyl-CoA, suggesting that plant cells may rely more on the degradation of certain fatty acids or amino acids for energy under specific stress conditions, such as ionizing radiation. researchgate.net In some plants, malonate semialdehyde can be converted to acetyl-CoA by the enzyme (methyl)malonate semialdehyde dehydrogenase, feeding the product directly into the central citrate (B86180) cycle for energy production. researchgate.net While the 3-HP cycle for carbon fixation is not native to plants, its components have been heterologously expressed in cyanobacteria and there is interest in engineering parts of these efficient pathways into plants to potentially enhance carbon fixation and crop yield. researchgate.netmdpi.com

Advanced Analytical Methodologies for Research and Industrial Monitoring of 3 Hydroxypropenoate 1

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of 3-hydroxypropenoate(1-), providing the necessary separation from structurally similar organic acids and other matrix components. The choice of technique often depends on the sample complexity, required sensitivity, and the specific research question.